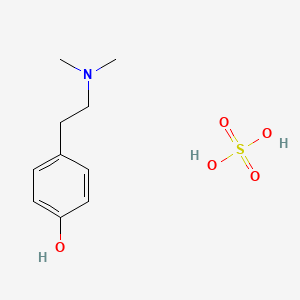

![molecular formula C9H11IN2O6 B1596497 1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione CAS No. 3052-06-0](/img/structure/B1596497.png)

1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione

Descripción general

Descripción

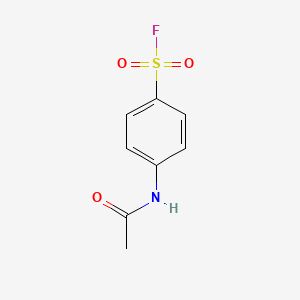

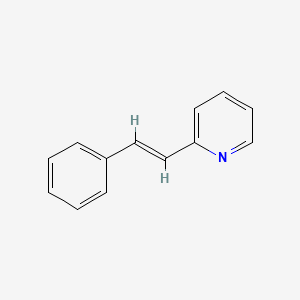

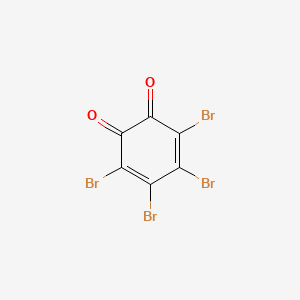

This compound is a type of nucleoside analog, which are compounds structurally similar to naturally occurring nucleosides, the building blocks of DNA and RNA. Nucleoside analogs are often used in antiviral and anticancer therapies .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a sugar moiety, which is a five-membered ring with several hydroxyl groups .Chemical Reactions Analysis

As a nucleoside analog, this compound might be incorporated into DNA or RNA during replication, potentially causing termination of the replication process. This is a common mechanism of action for antiviral and anticancer nucleoside analogs .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the iodine atom might increase its molecular weight and influence its reactivity. The hydroxyl groups on the sugar moiety could form hydrogen bonds, affecting its solubility .Aplicaciones Científicas De Investigación

Synthesis and Crystal Structure

The synthesis of 1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione and its potential applications in anti-tumor and anti-viral drug development have been explored. The compound's structure was characterized by NMR spectra and X-ray single-crystal diffraction, showcasing its potential as a drug candidate (Wei Li, Q. Xiao, & Ruchun Yang, 2014).

Experimental Studies on Oxidation Mechanisms

A study on the oxidation of 5-hydroxy-6-methyluracil by molecular oxygen in the presence of copper(II) ions contributes to understanding the chemical behavior and potential applications of similar compounds. This research provides insights into the oxidation mechanisms, supported by ab initio and DFT calculations (Y. Murinov et al., 2009).

Antimicrobial Activity and DFT Studies

Research on 2-(pyrimidin-2-ylamino)naphthalene-1,4-dione and its metal complexes revealed their antimicrobial activities and provided a deeper understanding through DFT studies. The Mn(II) complex showed notable antimicrobial effectiveness, indicating potential for drug use (Festus Chioma et al., 2018).

Spectral-Luminescent Study

An investigation into the oxidation of 5-hydroxy-6-methyluracil in aqueous alkali solutions through spectral-luminescent study helps in the comprehension of its chemical transformations, potentially aiding the development of related compounds for scientific applications (S. F. Petrova et al., 2018).

Inhibitor Scaffold for HIV Reverse Transcriptase

A study focusing on 6-Cyclohexylmethyl-3-hydroxypyrimidine-2,4-dione as an inhibitor scaffold for HIV reverse transcriptase highlights its dual inhibition of RNase H and polymerase activities. This research indicates the compound's relevance in HIV treatment strategies (Jing Tang et al., 2017).

Mecanismo De Acción

Target of Action

1-beta-D-Arabinofuranosyl-5-iodouracil, also known as 1-((2R,3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-iodopyrimidine-2,4(1H,3H)-dione, is a purine nucleoside analog . Its primary targets are indolent lymphoid malignancies .

Mode of Action

The compound interacts with its targets by inhibiting DNA synthesis and inducing apoptosis . This interaction results in the cessation of the multiplication of the targeted cells .

Biochemical Pathways

The compound affects the DNA replication pathway, leading to the inhibition of DNA synthesis . This results in the induction of apoptosis, which is a form of programmed cell death .

Result of Action

The result of the compound’s action is the inhibition of the multiplication of indolent lymphoid malignancies . This is achieved through the inhibition of DNA synthesis and the induction of apoptosis .

Action Environment

The action, efficacy, and stability of 1-beta-D-Arabinofuranosyl-5-iodouracil can be influenced by various environmental factors These can include the physiological environment within the body, such as pH and temperature, as well as external factors such as storage conditions.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5-,6+,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKSLVDIXBGWPIS-MNCSTQPFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3052-06-0 | |

| Record name | Uracil, 1-beta-D-arabinofuranosyl-5-iodo- (VAN) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003052060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.